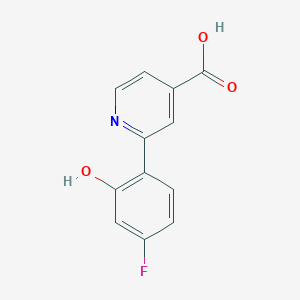

2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid

Beschreibung

Crystal Structure Determination and Unit Cell Parameters

The crystallographic analysis of 2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid requires single-crystal X-ray diffraction studies to determine precise molecular geometry and crystal packing arrangements. Based on structural studies of related isonicotinic acid derivatives, the compound is expected to crystallize in a monoclinic crystal system, similar to other substituted pyridine carboxylic acids. The crystal structure of 3-aminoisonicotinic acid, a related compound, demonstrates the typical crystallographic behavior of isonicotinic acid derivatives, crystallizing in the monoclinic space group P2₁/c with specific unit cell parameters including a = 6.7909(2) Å, b = 23.9261(7) Å, c = 7.5103(2) Å, and β = 95.265(2)°. For 2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid, similar crystallographic parameters would be expected, though the presence of the fluorinated hydroxyphenyl substituent would likely result in different unit cell dimensions and molecular packing arrangements.

The asymmetric unit of the crystal structure would contain one molecule of 2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid, with the molecular conformation influenced by intramolecular hydrogen bonding between the hydroxyl group and adjacent functional groups. The crystal packing would be stabilized by a network of intermolecular hydrogen bonds, particularly involving the carboxylic acid group, hydroxyl group, and pyridine nitrogen atom. The presence of the fluorine atom introduces additional opportunities for weak intermolecular interactions, including carbon-hydrogen to fluorine contacts that can influence the overall crystal stability and molecular orientation.

Molecular Conformation and Geometric Parameters

The molecular geometry of 2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid features a biphenyl-like arrangement with the isonicotinic acid moiety connected to the fluorinated hydroxyphenyl group. The dihedral angle between the pyridine ring and the substituted phenyl ring represents a critical geometric parameter that influences both the molecule's electronic properties and its ability to participate in intermolecular interactions. Studies of related compounds suggest that this dihedral angle typically ranges from 4° to 13°, depending on the specific substitution pattern and crystal packing environment. The relatively planar molecular conformation facilitates π-π stacking interactions between aromatic rings in adjacent molecules, contributing to crystal stability.

Bond lengths and angles within the molecule follow typical patterns observed in substituted aromatic systems. The carbon-fluorine bond length in the hydroxyphenyl ring is expected to be approximately 1.36 Å, consistent with aromatic carbon-fluorine bonds. The hydroxyl group introduces additional geometric considerations, with the oxygen-hydrogen bond length typically around 0.97 Å and the carbon-oxygen bond length approximately 1.34 Å. The carboxylic acid group maintains standard geometric parameters, with carbon-oxygen double bond length around 1.20 Å and carbon-oxygen single bond length approximately 1.34 Å.

Hydrogen Bonding Networks and Supramolecular Structure

The crystal structure of 2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid is characterized by extensive hydrogen bonding networks that define the supramolecular architecture. Intramolecular hydrogen bonding occurs between the hydroxyl group and the adjacent fluorine atom or the carboxylic acid functionality, creating stable six-membered ring motifs similar to those observed in related compounds. These intramolecular interactions contribute to molecular planarity and influence the overall molecular conformation. Intermolecular hydrogen bonding involves multiple donor-acceptor pairs, including carboxylic acid to pyridine nitrogen interactions, hydroxyl to carbonyl oxygen contacts, and secondary carbon-hydrogen to oxygen interactions.

The hydrogen bonding geometry follows standard crystallographic patterns, with donor-acceptor distances typically ranging from 2.5 to 3.0 Å and donor-hydrogen-acceptor angles approaching linearity for strong hydrogen bonds. The specific hydrogen bonding pattern creates chain-like or layer-like structures within the crystal, depending on the orientation and accessibility of hydrogen bonding sites. These supramolecular arrangements significantly influence the physical properties of the crystalline material, including thermal stability, solubility characteristics, and mechanical properties.

Eigenschaften

IUPAC Name |

2-(4-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-1-2-9(11(15)6-8)10-5-7(12(16)17)3-4-14-10/h1-6,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFYUJGNTRMAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695520 | |

| Record name | 2-(4-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261919-94-1 | |

| Record name | 4-Pyridinecarboxylic acid, 2-(4-fluoro-2-hydroxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261919-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

The compound can be characterized by its molecular structure, which includes a fluorine atom and a hydroxy group that contribute to its biological properties. The presence of these functional groups is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activities of 2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid can be summarized as follows:

- Antibacterial Activity : Exhibits significant activity against various bacterial strains.

- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.

- Anticancer Properties : May inhibit cancer cell proliferation.

Antibacterial Activity

Recent studies have demonstrated that 2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid shows promising antibacterial activity. For instance, it has been tested against several strains including E. coli, S. aureus, and P. aeruginosa.

Case Study: Antibacterial Efficacy

In a comparative study, the Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Comparison Standard |

|---|---|---|

| E. coli | 8 | Kanamycin |

| S. aureus | 4 | Ciprofloxacin |

| Pseudomonas aeruginosa | 16 | Amikacin |

The compound exhibited MIC values comparable to standard antibiotics, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through in vitro assays that measure the inhibition of pro-inflammatory cytokines.

The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and associated pain .

Anticancer Properties

Studies have indicated that 2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid may also possess anticancer activity. Research has shown that it can induce apoptosis in cancer cells and inhibit their proliferation.

Case Study: Anticancer Efficacy

In a laboratory setting, the compound was tested on several cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Moderate Inhibition |

| HeLa (Cervical Cancer) | 5 | Strong Inhibition |

| A549 (Lung Cancer) | 15 | Moderate Inhibition |

These results suggest that the compound may serve as a lead in the development of new anticancer therapies .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic synthesis, 2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid serves as a versatile building block for the development of more complex molecules. Its fluorine substitution enhances lipophilicity, impacting the compound's reactivity and interaction with biological targets.

| Application | Description |

|---|---|

| Synthesis | Used in the preparation of pharmaceuticals and agrochemicals. |

| Reagent | Acts as a reagent in various organic reactions, including coupling reactions. |

Biology

The compound is utilized in biological research to investigate structure-activity relationships (SAR) of related compounds. Its ability to modulate biological pathways makes it a candidate for studying enzyme interactions and cellular signaling.

| Biological Activity | Mechanism |

|---|---|

| Antiviral | Inhibits viral replication mechanisms, potentially useful against HIV. |

| Anticancer | Induces apoptosis in cancer cell lines through modulation of signaling pathways. |

Medicine

In medicinal chemistry, 2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid is being explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

| Medical Application | Findings |

|---|---|

| Anti-inflammatory | Exhibits inhibition of cyclooxygenase (COX) enzymes involved in inflammatory responses. |

| Antimicrobial | Demonstrates activity against various bacterial strains such as Staphylococcus aureus. |

Case Study 1: Anticancer Activity

A study conducted on the effects of 2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid on human cancer cell lines revealed significant cytotoxic effects. The compound was shown to induce apoptosis through the activation of caspase pathways, with IC50 values indicating potent activity compared to controls.

Case Study 2: Antiviral Properties

Research investigating the antiviral potential of this compound indicated that it effectively inhibits HIV integrase activity. This suggests a promising avenue for developing antiviral therapies targeting similar mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of 2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid, highlighting differences in substituent positions and functional groups:

| Compound Name | CAS Number | Molecular Formula | Substituents on Phenyl Ring | Substituents on Pyridine Ring | Molecular Mass (g/mol) | Key Features |

|---|---|---|---|---|---|---|

| 2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid | 1261919-94-1 | C₁₂H₈FNO₃ | 4-F, 2-OH | None | 257.20 | Fluorine and hydroxyl on phenyl |

| 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid | 1267011-08-4 | C₁₂H₈FNO₃ | 3-F | 2-OH, 5-phenyl | 257.20 | Fluorine at phenyl 3-position |

| 5-(4-Carboxy-3-fluorophenyl)-2-hydroxyisonicotinic acid | N/A | C₁₃H₈FNO₅ | 4-carboxy, 3-F | 2-OH, 5-phenyl | 277.21 | Additional carboxy group |

| 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid | 1214381-17-5 | C₁₂H₇F₂NO₂ | 4-F | 5-F, 2-phenyl | 259.19 | Dual fluorine substituents |

Key Observations:

- Substituent Position : The position of fluorine (e.g., 3- vs. 4-) significantly alters electronic properties. For instance, 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid has a meta-fluorine, which may reduce steric hindrance compared to the para-fluorine in the target compound .

- Dual Fluorination : 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid exhibits enhanced lipophilicity due to two fluorine atoms, which could improve membrane permeability in drug design .

Metabolic and Degradation Pathways

Isonicotinic acid derivatives are subject to microbial degradation. Hydroxylation at the pyridine ring’s 2-position is a common initial step, as seen in the metabolism of isonicotinic acid by Sarcina spp. and Bacillus spp. . In contrast, non-hydroxylated analogues (e.g., 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid) would require hydroxylation prior to ring cleavage, affecting degradation kinetics .

Pharmacological Potential

- Isonicotinic acid hydrazide (isoniazid) is a frontline antitubercular agent, but its metabolism involves hydroxylation and ring cleavage .

- Derivatives like 3-(3-(naphthalen-1-yl)ureido)isonicotinic acid have been explored as enzyme inhibitors (e.g., dihydroorotate dehydrogenase), suggesting fluorinated analogues could exhibit enhanced target affinity .

Vorbereitungsmethoden

Direct Synthesis from Difluorobenzoic Acid Derivatives

One common approach involves the selective hydrolysis and substitution of 2,4-difluorobenzoic acid to yield 4-fluoro-2-hydroxybenzoic acid, a key intermediate structurally related to the target compound.

Method Summary:

- Starting material: 2,4-Difluorobenzoic acid

- Reaction conditions: Treatment with sodium hydroxide in dimethyl sulfoxide (DMSO) at 130 °C for 8 hours

- Work-up: Acidification with concentrated hydrochloric acid to pH 2-3 at temperatures below 20 °C to precipitate the product

- Product: 4-fluorosalicylic acid (4-fluoro-2-hydroxybenzoic acid) with approximately 90% yield

$$

\text{2,4-Difluorobenzoic acid} \xrightarrow[\text{NaOH}]{\text{DMSO, 130°C, 8h}} \text{4-Fluoro-2-hydroxybenzoic acid}

$$

- The reaction exploits the nucleophilic aromatic substitution (S_NAr) of one fluorine atom by hydroxide ion, selectively at the ortho position relative to the carboxyl group.

- The use of DMSO as solvent facilitates the reaction by stabilizing the phenolate intermediate.

- The acidic work-up precipitates the hydroxy-substituted acid as a solid, which is filtered and dried.

| Parameter | Value |

|---|---|

| Starting material | 2,4-Difluorobenzoic acid (500 g, 3.16 mol) |

| Base | Sodium hydroxide (253 g, 6.32 mol) |

| Solvent | Dimethyl sulfoxide (4 L) |

| Temperature | 130 °C |

| Reaction time | 8 hours |

| Yield | 90% |

| Product melting point | 184.9–185.2 °C |

This method is well documented in patent literature and chemical synthesis databases, confirming its reliability and scalability for producing fluorinated hydroxybenzoic acids.

Organotin-Mediated Synthesis and Fluorination of Aromatic Isonicotinic Acid Derivatives

For the preparation of fluorinated isonicotinic acid derivatives such as 2-(4-fluoro-2-hydroxyphenyl)isonicotinic acid, advanced synthetic routes utilize organotin intermediates enabling regioselective fluorination and subsequent functional group transformations.

- Synthesis of Iodinated Precursors: Iodinated aromatic isonicotinic acid derivatives are prepared first, serving as substrates for further modification.

- Palladium-Catalyzed Iodine/Tri-n-butylstannane Exchange: This step converts iodinated intermediates into organotin compounds, which are versatile for subsequent fluorination.

- Silver-Catalyzed Electrophilic Aromatic Fluorination: Using mild fluorinating agents such as F-TEDA-PF6 (Selectfluor), the organotin intermediates are regioselectively fluorinated to introduce the fluorine atom at the desired position on the aromatic ring.

- Copper-Mediated Nucleophilic Aromatic Radiofluorination: For radiolabeled fluorine derivatives, copper catalysts facilitate nucleophilic substitution of the organotin group with [^18F]fluoride ion.

- High regioselectivity and yield in fluorination steps.

- Compatibility with radiolabeling for PET imaging agents.

- Ability to prepare both non-radioactive and radioactive fluorinated analogs.

$$

\text{Iodo-isonicotinic acid derivative} \xrightarrow[\text{Pd catalyst}]{\text{I/SnMe}3 \text{ exchange}} \text{Organotin intermediate} \xrightarrow[\text{Ag catalyst}]{\text{F-TEDA-PF}6} \text{Fluorinated product}

$$

- The organotin-mediated fluorination method provides a convergent synthetic pathway to fluorinated isonicotinic acid derivatives with high purity and yield.

- This approach has been successfully applied to synthesize fluorinated tyrosine analogs and related compounds, demonstrating its versatility and efficiency.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic aromatic substitution on 2,4-difluorobenzoic acid | 2,4-Difluorobenzoic acid, NaOH | DMSO, HCl (acidification) | 130 °C, 8 h | ~90 | Simple, scalable, classical method |

| Organotin-mediated fluorination | Iodinated isonicotinic acid derivative | Pd catalyst (I/SnMe3 exchange), Ag catalyst, F-TEDA-PF6 | Mild, controlled fluorination | High | Regioselective, suitable for radiolabeling |

| Enzymatic reduction (related) | Fluorophenyl ketones or esters | Specific reductases | Mild, aqueous | Moderate | For chiral intermediates, pharmaceutical relevance |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid, and what reaction parameters critically influence yield?

Methodological Answer: Synthesis typically involves coupling aromatic moieties to the isonicotinic acid core. For analogous compounds (e.g., trifluoromethoxy-substituted derivatives), key steps include:

- Deprotonation and Activation : Use sodium hydride (NaH) or similar bases to deprotonate hydroxyl groups, enabling nucleophilic substitution .

- Coupling Reactions : Employ carbodiimide reagents (e.g., EDC) to form amide or ester bonds between fluorophenyl and isonicotinic acid components .

- Optimization : Control temperature (20–80°C) and solvent polarity (e.g., DMF, THF) to minimize side reactions. For fluorinated analogs, inert atmospheres (N₂/Ar) prevent degradation of sensitive intermediates .

Q. How should researchers handle and store 2-(4-Fluoro-2-hydroxyphenyl)isonicotinic acid to ensure safety and stability?

Methodological Answer:

- Handling : Use PPE (gloves, goggles, respirators) to avoid inhalation or dermal contact, as fluorinated aromatic compounds may cause respiratory or skin irritation .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the hydroxyl and carboxylic acid groups. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to verify substituent positions and fluorine integration .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect hydrolytic byproducts .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns consistent with the fluorophenyl-isonicotinic acid scaffold .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine increases the acidity of the phenolic hydroxyl group (pKa ~8–10), enhancing hydrogen-bonding potential with biological targets .

- Metabolic Stability : Fluorination reduces oxidative metabolism in vivo, prolonging half-life. Assess via microsomal stability assays (e.g., liver microsomes + NADPH) .

- Structural Comparisons : Compare with non-fluorinated analogs (e.g., 2-hydroxyphenyl derivatives) using X-ray crystallography to quantify bond polarization and conformational effects .

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO ≤0.1%) .

- Counter-Screen Selectivity : Test against off-target receptors (e.g., GPCR panels) to rule out nonspecific binding.

- Data Normalization : Normalize activity to internal standards (e.g., reference inhibitors) and validate with orthogonal assays (SPR vs. fluorescence polarization) .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with target enzymes or receptors?

Methodological Answer:

- Enzyme Inhibition : Use kinetic assays (e.g., fluorogenic substrates for hydrolases) with Michaelis-Menten analysis to determine values .

- Receptor Binding : Conduct competitive binding assays (radioligands like -labeled antagonists) with Scatchard plot analysis for affinity quantification .

- Cellular Uptake : Measure intracellular accumulation via LC-MS in cell lysates, correlating with cytotoxicity (MTT assays) .

Key Considerations for Advanced Studies

- Structure-Activity Relationship (SAR) : Systematically modify the hydroxyl/fluoro positions and measure changes in target binding (e.g., molecular docking simulations) .

- Toxicology Profiling : Use zebrafish models or primary hepatocyte assays to evaluate organ-specific toxicity linked to fluorinated metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.